molecular formula C7H3FN2O3S B052535 6-fluoro-5-nitro-2(3H)-benzothiazolone CAS No. 111332-15-1

6-fluoro-5-nitro-2(3H)-benzothiazolone

Cat. No.: B052535
CAS No.: 111332-15-1
M. Wt: 214.18 g/mol
InChI Key: JVOFJNPTDFAEEG-UHFFFAOYSA-N
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Description

6-fluoro-5-nitro-2(3H)-benzothiazolone, also known as this compound, is a useful research compound. Its molecular formula is C7H3FN2O3S and its molecular weight is 214.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

111332-15-1

Molecular Formula

C7H3FN2O3S

Molecular Weight

214.18 g/mol

IUPAC Name

6-fluoro-5-nitro-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C7H3FN2O3S/c8-3-1-6-4(9-7(11)14-6)2-5(3)10(12)13/h1-2H,(H,9,11)

InChI Key

JVOFJNPTDFAEEG-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)SC(=O)N2

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)SC(=O)N2

Synonyms

2(3H)-Benzothiazolone,6-fluoro-5-nitro-(9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Fluoro-2(3H)-benzothiazolone (47.58 g) was dissolved in 100% sulfuric acid (760 ml), and the resultant mixture was cooled to 0° to 5° C. 98% fuming nitric acid (d=1.52) (18.79 g) was gradually added thereto at a temperature of 0° to 5° C., followed by stirring at the same temperature for 60 minutes. The reaction mixture was poured into ice-water. The precipitated crystals were collected by filtration, washed with water and air-dried to give 48.48 g of 6-fluoro-5-nitro-2(3H)-benzothiazolone as pale brown crystals. m.p., 180°-182° C.
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47.58 g
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760 mL
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Synthesis routes and methods II

Procedure details

A solution of 6-fluoro-2(3H)-benzothiazolone (47.58 g) in 100% sulfuric acid (760 ml) was cooled at 0° to 5° C., and 98% fuming nitric acid (d=1.52; 18.79 g) was dropwise added thereto, followed by stirring at the same temperature for 60 minutes. The reaction mixture was poured into ice-water. The precipitated crystals were collected by filtration, washed with water and dried to give 6-fluoro-5-nitro-2(3H)-benzothiazolone (48.48 g) as pale brown crystals. m.p., 180°-182° C.
Quantity
47.58 g
Type
reactant
Reaction Step One
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760 mL
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solvent
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18.79 g
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reactant
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ice water
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Synthesis routes and methods III

Procedure details

Explaining the above conversion, 6-fluoro-2(3H) -benzothiazolone (V) [G. Mazzone et al: Farmaco, Ed. Sc., 32, (5), 348 (1977)] is reacted with a nitrating agent such as a mixture of sulfuric acid and nitric acid to give 6-fluoro-5-nitro-2(3H)-benzothiazolone (VI). The reaction is accomplished at a temperature of -10° to 10° C. instantaneously or within 5 hours. Sulfuric acid and nitric acid are respectively used in amounts of one equivalent to an excess amount and of 1 to 1.2 equivalents to the compound (V).
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